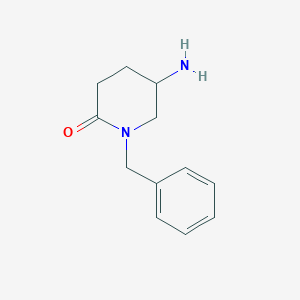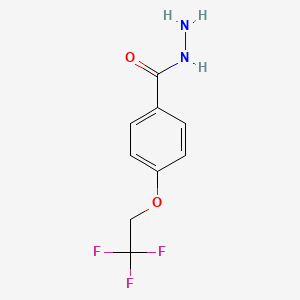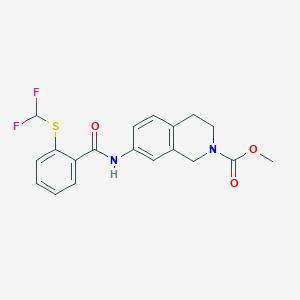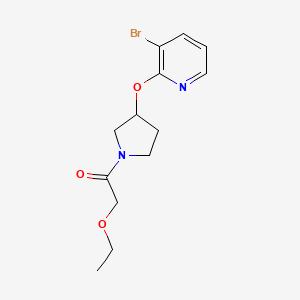![molecular formula C10H14N2O2 B2534491 Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1909314-11-9](/img/structure/B2534491.png)
Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate” is a chemical compound with the CAS Number: 1909314-11-9 . It has a molecular weight of 194.23 . The IUPAC name for this compound is “methyl 6-cyano-2-azabicyclo [2.2.2]octane-2-carboxylate” and its Inchi Code is 1S/C10H14N2O2/c1-14-10 (13)12-6-7-2-3-9 (12)8 (4-7)5-11/h7-9H,2-4,6H2,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate” can be represented by the Inchi Code: 1S/C10H14N2O2/c1-14-10 (13)12-6-7-2-3-9 (12)8 (4-7)5-11/h7-9H,2-4,6H2,1H3 . This indicates that the compound has a bicyclic structure with a cyano group attached to the 6th carbon and a carboxylate group attached to the 2nd carbon of the azabicyclo[2.2.2]octane ring.Physical And Chemical Properties Analysis
“Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate” is an oil at room temperature . . The compound is stable under normal temperatures and pressures.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactivity
Research in organic synthesis explores the unique reactivity and applications of Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate and its derivatives. For instance, studies have demonstrated the compound's role in the synthesis of complex bicyclic structures and its involvement in novel chemical reactions. The synthesis of conformationally restricted nonchiral pipecolic acid analogues is one such example, where practical syntheses of 2-azabicyclo compounds, including the one , are reported. These syntheses involve key steps like the tandem Strecker reaction and intramolecular nucleophilic cyclization, showcasing the compound's versatility in organic synthesis (Radchenko et al., 2009).
Medicinal Chemistry and Drug Design
In medicinal chemistry, Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate derivatives are explored for their pharmacological potentials. This research includes synthesizing and testing derivatives for various biological activities, such as antiarrhythmic properties. For example, derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol, which is structurally related, have shown strong antiarrhythmic and local anesthetic activity, highlighting the therapeutic potential of compounds within this chemical framework (Longobardi et al., 1979).
Material Science and Photocatalysis
The compound and its derivatives also find applications in material science, particularly in the development of novel photocatalytic materials. The photochemical behavior of these compounds can lead to new materials with unique electronic and structural properties. A study on the photochemical cycloaddition reactions involving similar bicyclic structures demonstrates the potential of these compounds in synthesizing new materials with specific optical and electronic characteristics (Shimo et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)12-6-7-2-3-9(12)8(4-7)5-11/h7-9H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOTWIGAGRITRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CCC1C(C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2534409.png)

![5-Chloro-6-((1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2534412.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B2534415.png)
![N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide](/img/structure/B2534416.png)
![2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid](/img/structure/B2534417.png)
![4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine](/img/structure/B2534421.png)

![N-(3-(pyridin-2-yloxy)benzyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2534424.png)



![N-(4-fluorobenzyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2534429.png)